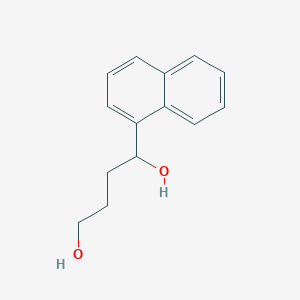

1-(Naphthalen-1-YL)butane-1,4-diol

Beschreibung

Eigenschaften

CAS-Nummer |

681842-31-9 |

|---|---|

Molekularformel |

C14H16O2 |

Molekulargewicht |

216.27 g/mol |

IUPAC-Name |

1-naphthalen-1-ylbutane-1,4-diol |

InChI |

InChI=1S/C14H16O2/c15-10-4-9-14(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14-16H,4,9-10H2 |

InChI-Schlüssel |

OOYFUAHHVLOOAD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCCO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Table 1: Comparison of Synthetic Routes

| Method | Reagents/Catalysts | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Grignard Addition | Naphthalenyllithium, THF | −40°C to 0°C, anhydrous | ~50–70% | High regioselectivity | Steric hindrance, hydroxyl protection |

| Hydrogenation | H₂, CuCrO₄, 200 bar | 200°C, 4–6 hours | ~60–80% | Scalable, cost-effective | Over-hydrogenation, high pressure |

| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂ | 0–50°C, 2–4 hours | ~30–50% | Simple setup, low cost | Poor regioselectivity, polyalkylation |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 80–100°C, 12–24 hours | ~40–60% | High functional group tolerance | Expensive catalysts, hydroxyl sensitivity |

| Biocatalysis | ADH, buffer (pH 7–9) | 25–37°C, 24–48 hours | ~70–90% | Mild conditions, stereoselectivity | Limited substrate scope, enzyme cost |

Table 2: Key Intermediates and Precursors

Critical Analysis and Research Gaps

- Lack of Direct Protocols : No peer-reviewed methods explicitly describe the synthesis of this compound. Most data are extrapolated from analogous reactions.

- Catalyst Optimization : Hydrogenation methods require further study to minimize by-products (e.g., gamma-butyrolactone formation).

- Sustainability : Bio-based routes (e.g., enzymatic reduction) are underdeveloped but offer eco-friendly alternatives to traditional methods.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Naphthalen-1-YL)butane-1,4-diol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dione, while substitution reactions can produce various halogenated or nitrated derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1-(Naphthalen-1-YL)butane-1,4-diol serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various chemical reactions. Notably, it can be used in:

- Synthesis of Polymers : This compound can be polymerized to create new materials with desirable properties.

- Ligands in Coordination Chemistry : The hydroxyl groups can act as ligands in coordination complexes, enhancing catalytic activity.

Biological Applications

Research into the biological activities of this compound has revealed potential antimicrobial and antioxidant properties . These properties make it a candidate for:

- Pharmaceutical Development : Investigations are ongoing into its efficacy as a therapeutic agent due to its interaction with biological targets.

- Antioxidant Studies : Its ability to scavenge free radicals could be beneficial in developing treatments for oxidative stress-related conditions.

Medical Applications

The compound is being explored for its potential therapeutic effects. Key areas of interest include:

- Drug Development : As a precursor for synthesizing pharmaceuticals, it may play a role in creating new medications.

- Therapeutic Agents : Studies are examining its effects on various biological pathways that could lead to the development of novel treatments for diseases.

Industrial Applications

In industrial settings, this compound is utilized in the production of:

- Polymers and Resins : It is involved in manufacturing polymers that have applications in coatings and adhesives.

- Chemical Intermediates : The compound can serve as an intermediate in various chemical processes, enhancing production efficiency.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound through the reaction of naphthalene with butane-1,4-diol under catalytic conditions. The resulting compound was characterized using spectroscopic methods, confirming the successful incorporation of both the naphthalene ring and diol functionalities.

Research conducted on the antimicrobial activity of this compound demonstrated significant inhibition against various bacterial strains. The study highlighted its potential as a natural preservative or therapeutic agent.

Case Study 3: Polymer Production

An investigation into the use of this compound as a monomer in polymer synthesis showed promising results in producing materials with enhanced mechanical properties compared to traditional polymers.

Wirkmechanismus

The mechanism by which 1-(Naphthalen-1-YL)butane-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxyl groups and aromatic ring allow it to participate in various biochemical reactions. These interactions can affect cellular processes, such as enzyme activity and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Butane-1,4-diol (Unsubstituted)

- Molecular Weight : 90.12 g/mol.

- Applications : Widely used in polyurethane production, solvent formulations, and as a precursor for gamma-hydroxybutyric acid (GHB) .

- Key Differences : Lacks aromatic substituents, resulting in higher polarity and lower steric hindrance compared to the naphthalene derivative.

(1R,3R)-1-(4-Hex-1-ynyl-phenyl)-3-((R)-1-phenylethylamino)-butane-1,4-diol

- Molecular Weight : ~400–450 g/mol (estimated).

- Substituents: Phenyl and amino groups.

- Key Differences: The phenyl and amino groups introduce hydrogen-bonding capabilities and steric effects, whereas the naphthalen-1-yl group in the target compound may enhance π-π stacking interactions.

N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

- Molecular Weight : 897.11 g/mol.

- Substituents : Multiple naphthalene and phenyl groups.

- Applications : Used in organic electronics due to extended conjugation and charge-transfer properties .

- Key Differences : The larger aromatic system contrasts with the simpler naphthalen-1-yl substitution in the target compound, highlighting trade-offs between molecular complexity and functionality.

Reactivity and Chemical Behavior

Oxidation Kinetics

- Butane-1,4-diol undergoes oxidation by dihydroxydiperiodatoargentate (III) (DDPA) with a reaction order between one and two, distinct from ethanediol and butane-1,3-diol, which follow first-order kinetics . The naphthalene substituent in 1-(Naphthalen-1-YL)butane-1,4-diol may slow oxidation due to steric shielding or electronic effects.

Polymer Chemistry

- Butane-1,4-diol serves as a chain extender in polyurethanes, optimizing mechanical properties through molecular fitting with methylene diphenyl diisocyanate (MDI) . The naphthalene derivative could enhance rigidity or UV stability in polymers, though this remains speculative without direct evidence.

Pharmaceutical Potential

- Butane-1,4-diol derivatives are precursors to cancer drugs like epothilones . The naphthalen-1-yl group may improve bioavailability or target binding, as seen in SARS-CoV-2 inhibitors containing naphthalene moieties .

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

1-(Naphthalen-1-YL)butane-1,4-diol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a naphthalene moiety attached to a butane-1,4-diol structure. Its molecular formula is , and it exhibits properties typical of both naphthalene derivatives and diols.

Antitumoral Activity

Recent studies have indicated that naphthalene derivatives can exhibit significant antitumoral activity. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : Naphthalene derivatives can generate ROS, leading to oxidative stress and subsequent apoptosis in tumor cells .

- DNA Intercalation : The planar structure of naphthalene allows it to intercalate into DNA, disrupting replication and transcription processes .

Table 1: Summary of Antitumoral Mechanisms

| Mechanism | Description |

|---|---|

| ROS Generation | Induces oxidative stress leading to apoptosis |

| DNA Intercalation | Disrupts DNA replication and transcription |

| Enzyme Inhibition | Inhibits topoisomerases affecting cell division |

Antimicrobial Activity

In addition to its antitumoral properties, this compound has demonstrated antimicrobial effects:

- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or function .

- Fungal Activity : Naphthalene derivatives have also been reported to inhibit fungal growth through interference with membrane integrity .

Study 1: Anticancer Efficacy

A study conducted by Mahalapbutr et al. (2022) focused on the synthesis of naphthalene-based compounds and their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against MCF-7 breast cancer cells, suggesting potent anticancer activity .

Study 2: Antimicrobial Properties

Research by Campora et al. (2021) explored the antimicrobial potential of naphthalene derivatives. The study found that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

The biological activity of this compound can be attributed to several key mechanisms:

- Electrophilic Character : The compound's ability to form covalent bonds with nucleophiles in biological systems enhances its reactivity against various biomolecules.

- Oxidative Stress Induction : By generating ROS, it disrupts cellular homeostasis, leading to cell death in cancerous and microbial cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Naphthalen-1-YL)butane-1,4-diol, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, naphthalene derivatives are often functionalized using propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction progress should be monitored via TLC (n-hexane:ethyl acetate = 9:1), followed by extraction and purification using column chromatography. Purity optimization requires rigorous drying of intermediates (e.g., over anhydrous Na₂SO₄) and characterization via melting point analysis and HPLC .

Q. Which analytical techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer : X-ray crystallography is ideal for resolving stereochemistry, while NMR (¹H/¹³C) and FT-IR confirm functional groups and connectivity. For crystalline samples, single-crystal X-ray diffraction provides bond angles and torsional strain data (e.g., C7–C8–C9 dihedral angles in naphthalene derivatives). Mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer : Begin with in vitro antimicrobial testing (e.g., broth microdilution for MIC/MBC determination against model organisms like E. coli or S. aureus). Cytotoxicity can be evaluated via MTT assays on mammalian cell lines. Dose-response curves and IC₅₀ calculations should be statistically validated using triplicate replicates .

Advanced Research Questions

Q. What experimental design strategies mitigate contradictions in reported biological activity data for naphthalene-derived compounds?

- Methodological Answer : Contradictions often arise from variations in solvent systems, cell line specificity, or impurity profiles. Use factorial design (e.g., 2³ designs) to isolate variables like pH, temperature, and solvent polarity. Meta-analysis of existing data with standardized normalization (e.g., Z-score transformation) can identify confounding factors .

Q. How can computational modeling enhance the understanding of this compound’s reactivity or pharmacokinetics?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reaction pathways. Molecular dynamics simulations (e.g., GROMACS) model solvation effects and membrane permeability. AI-driven tools (e.g., COMSOL Multiphysics integration) optimize reaction conditions or predict metabolite formation .

Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) in naphthalene-based diols?

- Methodological Answer : SAR analysis should integrate Hammett substituent constants (σ values) for electronic effects and Hansch parameters (logP) for hydrophobicity. Conceptual frameworks like Molecular Orbital Theory explain regioselectivity in electrophilic substitutions. Pair these with multivariate regression to correlate structural descriptors with bioactivity .

Q. How can researchers address solubility challenges in aqueous biological assays for hydrophobic naphthalene derivatives?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to improve dispersion. Alternatively, synthesize water-soluble prodrugs by introducing sulfonate or glycoside groups. Dynamic Light Scattering (DLS) monitors colloidal stability during assay optimization .

Q. What interdisciplinary approaches are critical for advancing applications of this compound in materials science?

- Methodological Answer : Collaborate with polymer chemists to explore its use as a crosslinking agent (e.g., in epoxy resins) via radical polymerization kinetics studies. Pair DSC/TGA for thermal stability analysis with SEM/EDS to characterize composite morphology. Theoretical modeling of π-π stacking interactions informs design of conductive materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.